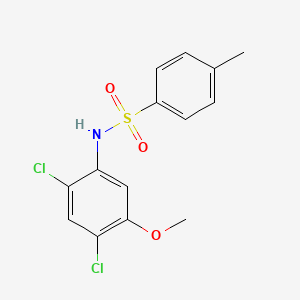
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of dichloro, methoxy, and sulfonamide functional groups
科学的研究の応用
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
- By inhibiting ABL kinase, it interferes with the BCR-ABL fusion protein, reducing leukemic cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
将来の方向性
The use of tyrosine kinase inhibitors like Bosutinib in the treatment of diseases such as chronic myeloid leukemia and potentially neurodegenerative conditions is an active area of research . Further studies are needed to explore the potential uses of “N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide” and related compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-5-methoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichloro-5-methoxyaniline is dissolved in an appropriate solvent, such as dichloromethane. To this solution, 4-methylbenzenesulfonyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Conversion of nitro groups to amine groups.
類似化合物との比較
Similar Compounds
- N-(2,4-dichloro-5-methoxyphenyl)-2-cyanoacetamide
- 2,4-dichloro-5-methoxyphenyl methanesulfonate
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.
特性
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-9-3-5-10(6-4-9)21(18,19)17-13-8-14(20-2)12(16)7-11(13)15/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSROHMYHNWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
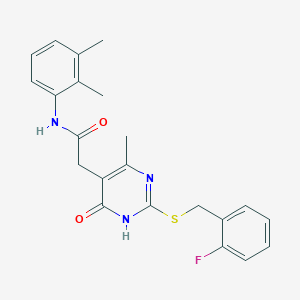

![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)
![5-Fluoro-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2995254.png)
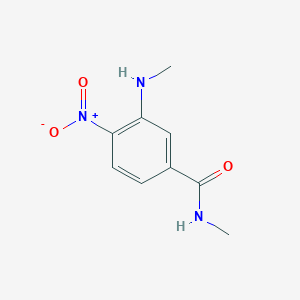
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2995257.png)
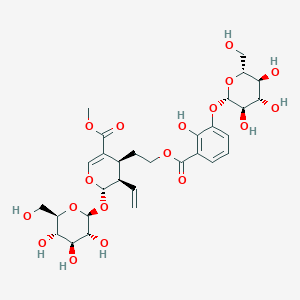
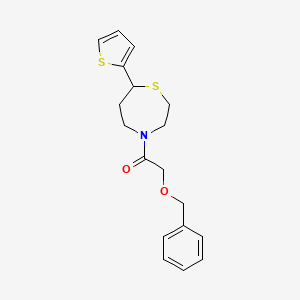
![3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2995261.png)

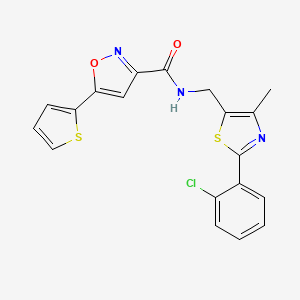
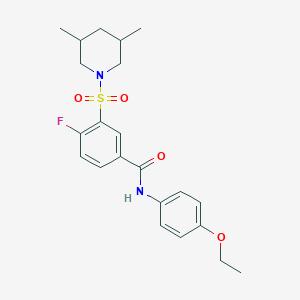
![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)
![2-benzyl-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2995268.png)
